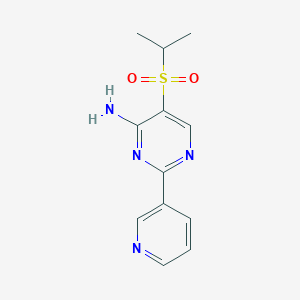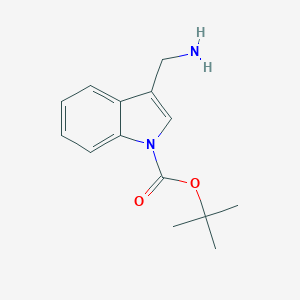![molecular formula C21H26ClNO B070378 4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol CAS No. 177170-34-2](/img/structure/B70378.png)
4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol (referred to as CPMP) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPMP is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of CPMP is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). CPMP has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
CPMP has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPMP has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, CPMP has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPMP in lab experiments is its low toxicity. CPMP has been shown to have low toxicity in various animal models. Another advantage is its stability, which makes it suitable for long-term experiments. However, CPMP has some limitations in lab experiments. One of the limitations is its solubility, which can make it difficult to dissolve in certain solvents. Another limitation is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of CPMP. One direction is to further investigate its mechanism of action. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to optimize the synthesis method of CPMP to reduce its cost and increase its yield.
Métodos De Síntesis
CPMP can be synthesized using various methods. One of the most common methods is the condensation reaction between 4-chlorobenzaldehyde and 2,6-di-tert-butylphenol in the presence of a catalyst. The resulting product is CPMP. Other methods include the reaction between 4-chlorobenzaldehyde and 2,6-di-tert-butylcatechol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
CPMP has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. CPMP has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
177170-34-2 |
|---|---|
Fórmula molecular |
C21H26ClNO |
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(4-chlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C21H26ClNO/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-23-16-9-7-15(22)8-10-16/h7-13,24H,1-6H3 |
Clave InChI |
KCDVKNLJDSTJSQ-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CNC2=CC=C(C=C2)Cl)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C)C1=CC(=CNC2=CC=C(C=C2)Cl)C=C(C1=O)C(C)(C)C |
Sinónimos |
4-[[(4-CHLOROPHENYL)IMINO]METHYL]-2,6-BIS(1,1-DIMETHYLETHYL)-PHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



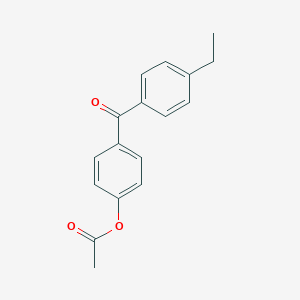
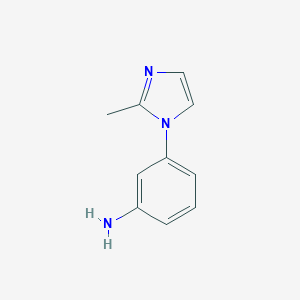
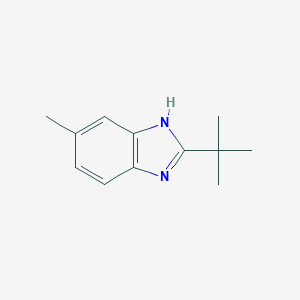
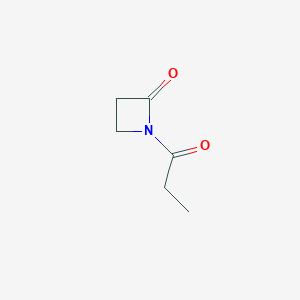
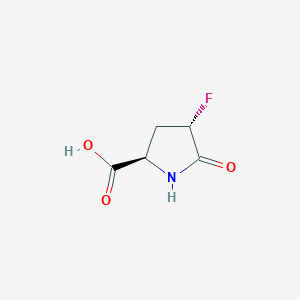
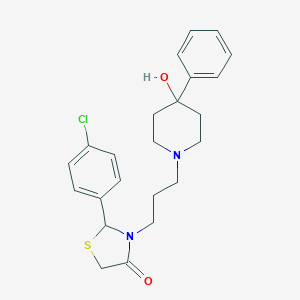
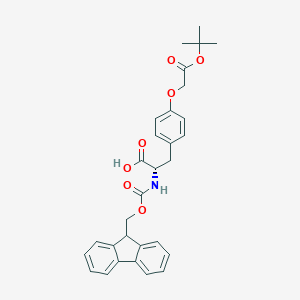
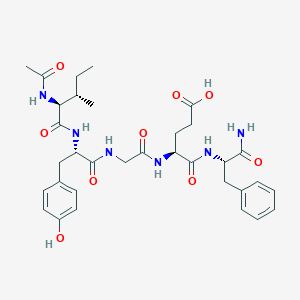
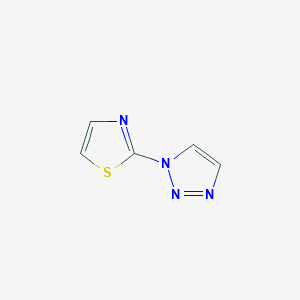
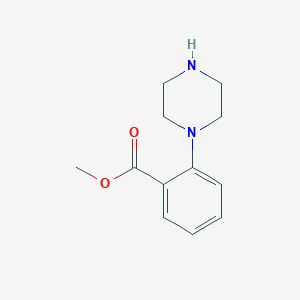
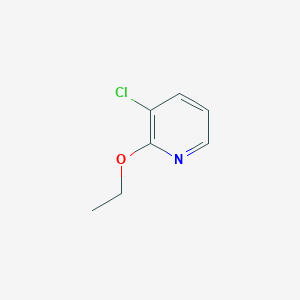
![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
